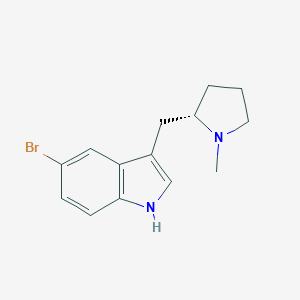

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole

Overview

Description

The compound (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole is a brominated indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The structure of this compound suggests potential biological activity, and it may serve as an intermediate in the synthesis of more complex molecules, such as those used in the treatment of migraines like naratriptan hydrochloride .

Synthesis Analysis

The synthesis of related bromo-indole derivatives has been reported in the literature. An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a closely related compound, has been developed as a key intermediate in the synthesis of naratriptan hydrochloride. This process involves a novel one-pot synthetic procedure using triethyl silane for scale-up, indicating the potential for efficient production of similar bromo-indole compounds . Additionally, a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives have been synthesized through electrophilic substitution and cyclization reactions, demonstrating the versatility of bromo-indole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bromo-indole derivatives can be characterized using various spectroscopic methods. For instance, the crystal structure of a related compound was analyzed using X-ray single crystal diffraction, and the molecular geometry optimizations were performed using B3LYP/6-31G(d,p) . These techniques allow for a detailed understanding of the molecular conformation and intermolecular interactions, which are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

Bromo-indole derivatives can undergo various chemical reactions, including electrophilic substitution, which is a common reaction for the synthesis of substituted indoles. The Japp-Klingemann and Fischer indole cyclization reactions are also notable for constructing the indole core, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . These reactions are essential for expanding the chemical diversity of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indole derivatives can be inferred from their structural characteristics and thermal stability. For example, a related compound exhibited good thermal stability up to 215°C, as determined by thermal analysis . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insight into the electronic properties of the compound. Additionally, the molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .

Scientific Research Applications

Overview of Indole Synthesis

Indole derivatives have garnered significant attention in scientific research due to their wide range of biological activities and potential therapeutic applications. A comprehensive review of indole synthesis methods highlights the diversity of strategies employed to construct the indole nucleus, a core component of many bioactive compounds including (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole. This classification system aids researchers in identifying historical and current methodologies for indole synthesis, supporting the development of novel compounds with enhanced efficacy and specificity for various biological targets (Taber & Tirunahari, 2011).

Pharmacological Potential of Indole Derivatives

The indole scaffold is a key feature in many pharmaceuticals due to its ability to mimic the structure of peptides and bind reversibly to enzymes. Indole-containing compounds have shown a broad spectrum of antiviral activities, underscoring their importance in drug discovery and development. This review outlines recent advancements in indole derivatives as antiviral agents, providing insight into their mechanisms of action and potential for therapeutic application (Zhang, Chen, & Yang, 2014).

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidants, and anti-inflammatory effects. The versatility of the indole ring allows for the development of compounds with significant pharmacological potential. This mini-review provides a detailed overview of the medicinal applications of indole and indazole compounds, highlighting their potential as therapeutic agents across various disease states (Ali, Dar, Pradhan, & Farooqui, 2013).

Umpolung Strategies for Indole Functionalization

The review on C2-functionalization of indole via umpolung presents innovative approaches to modify the indole core, overcoming traditional challenges in indole chemistry. By inverting the polarity of indole, researchers can access novel derivatives with enhanced biological activity and specificity. This work is particularly relevant for the development of compounds like (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole, offering new avenues for therapeutic exploration (Deka, Deb, & Baruah, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXOJXALBTZEFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649546 | |

| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole | |

CAS RN |

208464-41-9 | |

| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)

![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)